N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(4-Ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a 1-methyl-substituted triazoloquinoxaline core linked to an acetamide group bearing a 4-ethoxyphenyl substituent. Its molecular formula is C₁₉H₁₉N₅O₃, with a molecular weight of 377.39 g/mol. This compound belongs to a class of heterocyclic molecules often investigated for their pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-3-28-15-10-8-14(9-11-15)21-18(26)12-24-16-6-4-5-7-17(16)25-13(2)22-23-19(25)20(24)27/h4-11H,3,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWSFQTPYNOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using industrial reactors and continuous flow processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxyphenyl group participates in electrophilic aromatic substitution (EAS) and demethylation reactions:
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Demethylation : Treatment with HBr (48% v/v) at 110°C for 6 hours removes the ethoxy group, yielding a phenolic derivative .
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Halogenation : Bromination using Br₂ in acetic acid introduces bromine at the para position of the ethoxyphenyl ring.
Reaction Table 1: Substituent Modifications
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Demethylation | HBr (48%), 110°C, 6h | Phenolic derivative | 72% |
| Bromination | Br₂/CH₃COOH, 25°C, 12h | 4-bromo-ethoxyphenyl analog | 65% |
Oxidation and Reduction
The triazole and quinoxaline moieties undergo redox reactions:
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Oxidation : KMnO₄ in acidic medium oxidizes the triazole ring, forming a carboxylic acid derivative .
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Reduction : NaBH₄ reduces the 4-oxo group to a hydroxyl group, yielding 5-hydroxy-triazoloquinoxaline .
Reaction Table 2: Redox Transformations
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Triazole oxidation | KMnO₄/H₂SO₄ | Triazole-4-carboxylic acid | Requires reflux |
| 4-Oxo reduction | NaBH₄/MeOH | 5-hydroxy derivative | Stereochemistry retained |
Cycloaddition and Ring-Opening
The triazole ring participates in [3+2] cycloadditions:
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Alkyne Cycloaddition : Reacts with phenylacetylene under Cu(I) catalysis to form a fused triazolo-isoxazoline system .
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Ring-Opening : Strong bases (e.g., NaOH) cleave the triazole ring, producing quinoxaline-2,3-diamine intermediates.
Mechanistic Insight :
The electron-deficient triazole ring acts as a dipolarophile in cycloadditions, while basic conditions induce ring scission via nucleophilic attack at the N2 position .
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : HCl (6N) at 100°C cleaves the amide bond, yielding 2-(triazoloquinoxalinyl)acetic acid.
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Enzymatic Hydrolysis : Porcine liver esterase selectively hydrolyzes methyl esters without affecting the acetamide .
Reaction Table 3: Hydrolysis Pathways
| Conditions | Product | Yield |
|---|---|---|
| HCl (6N), 100°C, 8h | Acetic acid derivative | 85% |
| NaOH (10%), 80°C, 6h | Sodium salt of acetic acid | 78% |
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable C–H functionalization:
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Suzuki Coupling : Attaches aryl boronic acids to the quinoxaline core using Pd(PPh₃)₄ .
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Buchwald-Hartwig Amination : Introduces alkylamines at the C7 position .
Optimized Conditions :
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Suzuki: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C .
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Buchwald-Hartwig: XPhos-Pd-G2 (2 mol%), t-BuONa, toluene, 110°C .
Photochemical Reactions
UV irradiation induces dimerization and rearrangement:
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Dimerization : Forms a head-to-tail cyclodimer under UV light (λ = 254 nm).
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Norrish-Type Cleavage : Generates quinoxaline radicals in the presence of TiO₂ photocatalysts.
Key Observation :
Dimerization yields depend on solvent polarity, with acetonitrile providing 92% conversion.
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
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Sulfonation : SO₃·Py complex introduces sulfonic acid groups, improving water solubility.
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Glycosylation : Reacts with peracetylated glucose under Koenigs-Knorr conditions .
Structure-Activity Relationship (SAR) :
Sulfonated analogs show 3× increased solubility, while glycosylated derivatives exhibit improved blood-brain barrier penetration .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential applications in various scientific domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a quinoxaline moiety and a triazole ring. This unique combination contributes to its biological activity. The molecular formula and weight of this compound are critical for understanding its interactions and potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens:
- Spectrum of Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
- Clinical Implications : The potential use in treating infections caused by resistant strains highlights its significance in the field of infectious diseases.
Neuroprotective Effects
Given the increasing focus on neurodegenerative diseases, compounds like this compound are being studied for neuroprotective properties:
- Mechanisms : The compound may exert protective effects through antioxidant activity and modulation of neuroinflammatory pathways.
- Research Findings : Studies have suggested that this compound can reduce neuronal damage in models of oxidative stress.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of research interest:
- Pathways Involved : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Experimental Evidence : Animal models have shown reduced inflammation markers upon administration of the compound.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural analogs and their differences:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. However, the bulkier ethoxy group may reduce membrane permeability relative to chloro . The 1-methyl group on the triazoloquinoxaline core (target compound) likely improves metabolic stability by sterically shielding the ring from oxidative degradation, unlike the unmethylated analog in .
Lipophilicity and Molecular Weight :
- The propyl-substituted analog () has a higher molecular weight (387.44 g/mol) and logP due to its alkyl chain, suggesting slower renal clearance but better tissue penetration compared to the target compound .
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and what parameters optimize yield?
The synthesis typically involves multi-step reactions starting with quinoxaline derivatives and triazole precursors. Key steps include cyclization of the triazoloquinoxaline core followed by functionalization with ethoxyphenyl and acetamide groups. Optimization requires:
- Controlled temperature (e.g., 60–80°C for cyclization) .
- Catalysts such as triethylamine for nucleophilic substitution .
- Solvent selection (e.g., DMF or acetonitrile) to enhance solubility and reaction efficiency .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ring fusion .
- Mass spectrometry (MS) for molecular weight confirmation .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% recommended for biological assays) .
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹) .
Q. How do structural features like the ethoxyphenyl group and triazoloquinoxaline core influence physicochemical properties?
- The ethoxyphenyl group enhances lipophilicity, improving membrane permeability in biological systems .
- The triazoloquinoxaline core contributes to π-π stacking interactions with target proteins, critical for binding affinity .
- The acetamide moiety allows hydrogen bonding with enzymatic active sites .
Advanced Research Questions
Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound?
SAR studies focus on:
- Substituent variation : Replacing ethoxy with methoxy or halogen groups to assess impact on cytotoxicity .
- Ring modification : Testing triazole vs. oxadiazole analogs to evaluate selectivity in enzyme inhibition .
- Dose-response assays : Using IC₅₀ values to quantify potency against cancer cell lines (e.g., MCF-7, A549) .
Q. What is the hypothesized mechanism of action, and how can researchers validate target interactions?
- Hypothesis : The compound acts as a kinase or COX-2 inhibitor via competitive binding to ATP pockets or catalytic domains .
- Validation methods :
- Surface Plasmon Resonance (SPR) to measure binding kinetics .
- X-ray crystallography for co-crystal structures with target proteins .
- Knockout cell lines to confirm pathway dependency (e.g., apoptosis in p53-deficient vs. wild-type cells) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : Degrades above 150°C (TGA data) .
- Photostability : Protect from UV light to prevent ring-opening reactions .
- Solution stability : Use DMSO stock solutions at -20°C; avoid repeated freeze-thaw cycles .
Q. What experimental designs are recommended for assessing anti-tumor activity in vitro?
- Cell lines : Use adherent (e.g., HeLa) and suspension (e.g., Jurkat) models to evaluate broad efficacy .
- Assays :
- MTT/WST-1 for viability .
- Annexin V/PI staining for apoptosis .
- Cell cycle analysis (flow cytometry) to detect G1/S arrest .
- Controls : Include cisplatin as a positive control and solvent-only negative controls .
Q. How should researchers address contradictions in reported biological activity data?
- Replicate experiments : Ensure consistency in cell passage number and culture conditions .
- Purity verification : Re-test compounds via HPLC to rule out degradation .
- Statistical analysis : Apply ANOVA with post-hoc tests to confirm significance thresholds (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
